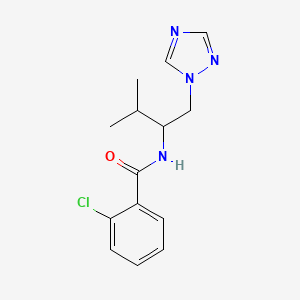

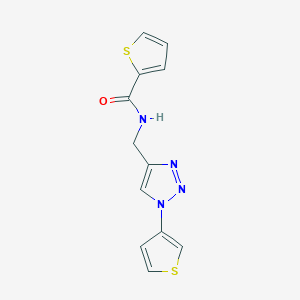

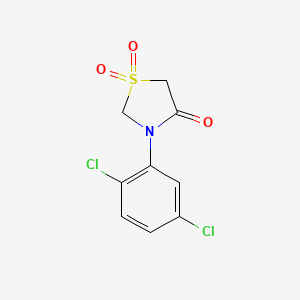

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, also known as CX-516, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. CX-516 is a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors without directly binding to them. In

科学的研究の応用

Synthetic Chemistry Applications

- Azetidine-2-carboxylic acid and related azetidines have been studied for their effects on ion transport and protein synthesis, demonstrating their potential as biochemical tools to investigate physiological processes (Pitman et al., 1977).

- The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones have shown potential antidepressant and nootropic activities, indicating the versatility of azetidine derivatives in drug development (Thomas et al., 2016).

Pharmacological Applications

- Azetidine derivatives have been investigated for their potential as central nervous system (CNS) active agents, with studies revealing their antidepressant and nootropic activities. This suggests a role for azetidine-containing compounds in the development of new CNS drugs (Thomas et al., 2016).

- New fluorinated pyrrolidine and azetidine amides have been explored as dipeptidyl peptidase IV inhibitors, highlighting the therapeutic potential of azetidine derivatives in the treatment of type 2 diabetes (Hulin et al., 2005).

Biochemical Research

- The use of azetidine-2-carboxylic acid as an analog of proline to study the relationship between protein synthesis and ion transport provides a biochemical tool for exploring the mechanisms underlying protein assembly and enzyme activity (Pitman et al., 1977).

作用機序

Target of Action

Similar compounds have been found to have anticonvulsant properties, suggesting potential targets could be ion channels or receptors involved in neuronal signaling .

Mode of Action

It’s suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter neuronal excitability, contributing to its anticonvulsant properties .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways involved in neuronal signaling and excitability .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, suggesting it may have favorable pharmacokinetic properties . It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The compound has demonstrated potent anticonvulsant activity in animal seizure models . It was also effective in pain models, suggesting it may have analgesic properties . The compound’s action resulted in increased cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its stability and activity .

特性

IUPAC Name |

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c18-12-6-7-13(19)17(12)11-8-16(9-11)14(20)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGEUQPEBBDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide](/img/structure/B2888170.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)

![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)